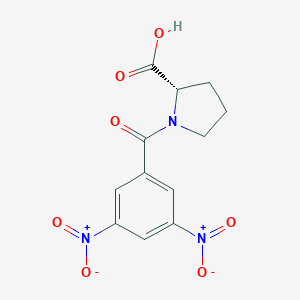
L-Proline, 1-(3,5-dinitrobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-(3,5-dinitrobenzoyl)-, also known as DNBP, is a chemical compound widely used in scientific research. It is a derivative of proline, one of the twenty amino acids that make up proteins. DNBP is a useful tool for studying the structure and function of proteins, as well as for developing new drugs and therapies.
Mechanism of Action
The mechanism of action of L-Proline, 1-(3,5-dinitrobenzoyl)- is based on its ability to react with specific amino acid residues in proteins, particularly lysine and arginine. L-Proline, 1-(3,5-dinitrobenzoyl)- forms covalent bonds with these residues, allowing researchers to track their movement and interactions in response to different stimuli. L-Proline, 1-(3,5-dinitrobenzoyl)- can also be used to study the conformational changes that occur in proteins in response to different stimuli, such as changes in pH or temperature.
Biochemical and Physiological Effects:
L-Proline, 1-(3,5-dinitrobenzoyl)- has been shown to have a variety of biochemical and physiological effects on proteins. It can disrupt protein-protein interactions, alter protein conformation, and affect protein stability. L-Proline, 1-(3,5-dinitrobenzoyl)- can also affect enzyme activity, as it can bind to active sites on enzymes and inhibit their function. In addition, L-Proline, 1-(3,5-dinitrobenzoyl)- has been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of L-Proline, 1-(3,5-dinitrobenzoyl)- is its specificity for lysine and arginine residues in proteins. This allows researchers to selectively label and study specific amino acid residues in proteins, without affecting the rest of the protein structure. L-Proline, 1-(3,5-dinitrobenzoyl)- is also relatively easy to synthesize and purify, making it a convenient tool for scientific research.
However, there are also some limitations to the use of L-Proline, 1-(3,5-dinitrobenzoyl)- in lab experiments. L-Proline, 1-(3,5-dinitrobenzoyl)- can be toxic to cells at high concentrations, and its effects on protein function and stability can be difficult to predict. In addition, L-Proline, 1-(3,5-dinitrobenzoyl)- can only label lysine and arginine residues in proteins, limiting its usefulness for studying other amino acid residues.
Future Directions
There are many potential future directions for research on L-Proline, 1-(3,5-dinitrobenzoyl)-. One area of interest is the development of new methods for synthesizing and purifying L-Proline, 1-(3,5-dinitrobenzoyl)-, to make it more accessible to researchers. Another area of interest is the development of new applications for L-Proline, 1-(3,5-dinitrobenzoyl)-, such as the study of protein-protein interactions in living cells. Finally, there is a need for further research on the biochemical and physiological effects of L-Proline, 1-(3,5-dinitrobenzoyl)-, particularly its potential as a therapeutic agent for diseases such as cancer and inflammation.
Synthesis Methods
L-Proline, 1-(3,5-dinitrobenzoyl)- can be synthesized using a variety of methods, including the reaction of proline with 3,5-dinitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is purified by column chromatography to obtain pure L-Proline, 1-(3,5-dinitrobenzoyl)-. Other methods of synthesis include the reaction of proline with 3,5-dinitrobenzoic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), or the reaction of proline with 3,5-dinitrobenzoyl azide in the presence of a catalyst, such as copper(I) iodide.
Scientific Research Applications
L-Proline, 1-(3,5-dinitrobenzoyl)- is widely used in scientific research as a tool for studying the structure and function of proteins. It is particularly useful for studying the interactions between proteins and other molecules, such as drugs and ligands. L-Proline, 1-(3,5-dinitrobenzoyl)- can be used to label specific amino acid residues in proteins, allowing researchers to track the movement and interactions of these residues in response to different stimuli. L-Proline, 1-(3,5-dinitrobenzoyl)- can also be used to study protein-protein interactions, as well as protein-ligand interactions, by labeling specific binding sites on proteins.
properties
CAS RN |
103238-71-7 |
|---|---|
Product Name |
L-Proline, 1-(3,5-dinitrobenzoyl)- |
Molecular Formula |
C12H11N3O7 |
Molecular Weight |
309.23 g/mol |
IUPAC Name |
(2S)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m0/s1 |
InChI Key |
ILUIVNFRFIAWLJ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
synonyms |
N-(3,5-Dinitrobenzoyl)-L-proline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



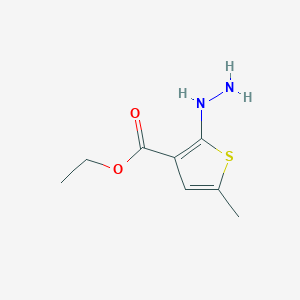
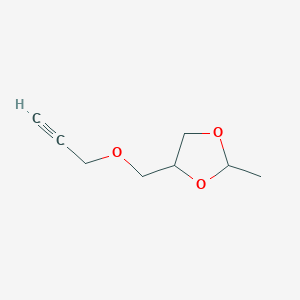
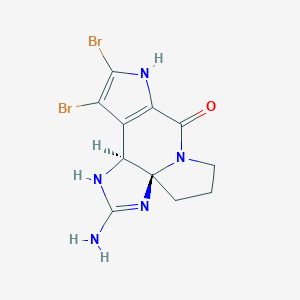

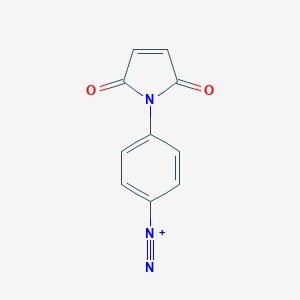
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
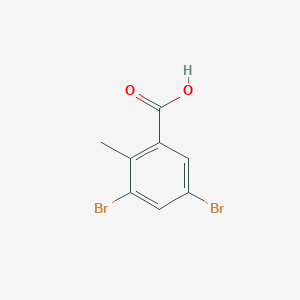

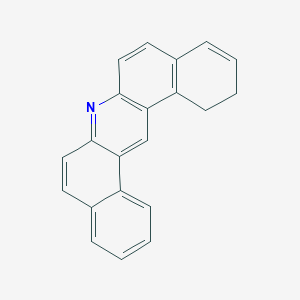
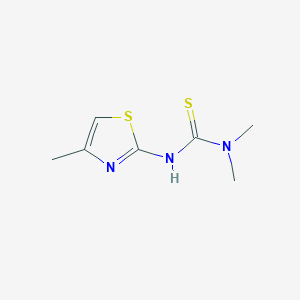
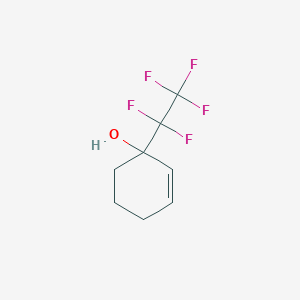

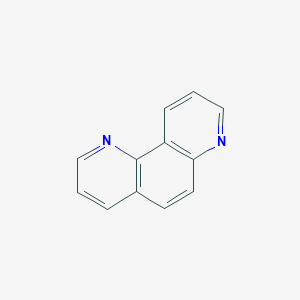
![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)